3-Methoxy-2-methyl-4-nitrophenol
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Overview
Description
3-Methoxy-2-methyl-4-nitrophenol is an aromatic compound that belongs to the class of nitrophenols It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-2-methylphenol using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the nitrosation of m-cresol in an isopropanol solution, followed by oxidation with aqueous nitric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
3-Methoxy-2-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-4-nitrophenol involves its interaction with specific molecular targets. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase catalyze the conversion of the compound to intermediates like methyl-1,4-benzoquinone and methylhydroquinone. These intermediates are further processed by other enzymes in the degradation pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitrophenol
- 3-Methyl-4-nitroanisole
- 4-Methyl-3-nitrophenol
Comparison
3-Methoxy-2-methyl-4-nitrophenol is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties. Compared to 3-Methyl-4-nitrophenol, the methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .
Properties
IUPAC Name |
3-methoxy-2-methyl-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCKPUCLOLTFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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